Piperidinium

Descripción general

Descripción

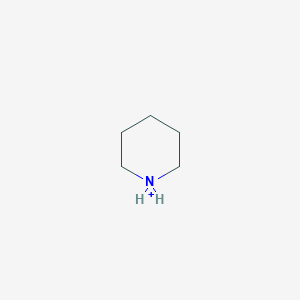

Piperidinium is the conjugate acid of piperidine; major species at pH 7.3. It is a conjugate acid of a piperidine.

Aplicaciones Científicas De Investigación

Chemical Applications

Piperidinium compounds serve as valuable reagents in organic synthesis and catalysis. Their unique structural properties enable them to act as intermediates in the production of complex molecules.

Key Chemical Applications:

- Organic Synthesis: this compound derivatives are utilized as precursors for synthesizing other chemical compounds. For instance, this compound iodide is often employed in reactions to generate various organic products.

- Catalysis: Certain this compound salts function as catalysts in chemical reactions, enhancing reaction rates and yields.

Biological Applications

The biological activities of this compound compounds have garnered significant attention, particularly their potential antimicrobial and anticancer properties.

- Antimicrobial Properties: this compound compounds have been studied for their efficacy against various pathogens. For example, this compound laurate has shown promise in enhancing cell membrane permeability, which can improve the delivery of antimicrobial agents.

- Anticancer Research: Compounds like this compound methyl sulfate are under investigation for their potential therapeutic effects against cancer cells, demonstrating cytotoxic activity in laboratory studies.

Medical Applications

This compound derivatives are being explored for their therapeutic potential in drug development. Their unique chemical structures allow them to interact with biological systems effectively.

Medical Applications:

- Drug Development: this compound compounds are being researched as candidates for new drugs targeting specific diseases. For instance, certain derivatives have shown promise in treating infections due to their antimicrobial properties .

- Drug Delivery Systems: The surfactant properties of this compound laurate enhance drug solubility and bioavailability, making it a candidate for use in drug delivery formulations.

Industrial Applications

In the industrial sector, this compound compounds are used in the formulation of personal care products and specialty chemicals.

Industrial Uses:

- Personal Care Products: this compound compounds are incorporated into shampoos and conditioners due to their emulsifying and antistatic properties.

- Specialty Chemicals: They serve as intermediates in the production of polymers and other materials with specific functional properties.

Data Table: Summary of this compound Applications

| Application Area | Specific Compound | Key Features | Example Use |

|---|---|---|---|

| Chemistry | This compound Iodide | Organic synthesis reagent | Precursor for complex molecules |

| Biology | This compound Laurate | Enhances cell permeability | Antimicrobial agent delivery |

| Medicine | This compound Methyl Sulfate | Anticancer potential | Drug candidate research |

| Industry | This compound Laurate | Surfactant properties | Personal care formulations |

Case Studies

- Antimicrobial Efficacy Study : Research has demonstrated that this compound laurate significantly enhances the efficacy of conventional antibiotics against resistant bacterial strains. This study highlights its potential role in combating antibiotic resistance.

- Drug Delivery Mechanism : A study on the use of this compound derivatives in drug delivery systems showed that these compounds improve the absorption of poorly soluble drugs through enhanced membrane permeability .

- Cosmetic Applications : Patented formulations utilizing this compound compounds have shown effectiveness in antiperspirants by inhibiting bacterial growth that causes odor, showcasing their utility beyond pharmaceuticals into consumer products .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

Piperidinium cations participate in nucleophilic substitution reactions, particularly under alkaline conditions. Studies have shown that benzyl-substituted this compound cations exhibit notable stability compared to other nitrogen-containing heterocycles like pyrrolidinium. For example, benzyl-substituted this compound was found to degrade by approximately 23% in a 7 M KOH solution at 100 °C after 1436 hours, showcasing its relative stability in harsh conditions .

Table 1: Stability of this compound Cations Under Alkaline Conditions

| Cation Type | Degradation (%) | Condition | Time (hours) |

|---|---|---|---|

| Benzyl-substituted | 23 | 7 M KOH at 100 °C | 1436 |

| Methyl-substituted | 9.5 | 7 M KOH at 100 °C | 883.5 |

| Pyrrolidinium | 25.7 | 7 M KOH at 100 °C | 795.5 |

Piperidine-Catalyzed Reactions

This compound acts as a catalyst in various organic reactions, including the Knoevenagel condensation reaction between acetylacetone and benzaldehyde. The mechanism involves the formation of an enolate that subsequently reacts with benzaldehyde, with the free energy barrier for this process calculated to be around kcal/mol .

DFT Calculations on Stability and Reactivity

Density Functional Theory (DFT) calculations have been employed to analyze the stability and degradation pathways of this compound cations under various conditions. The results indicate that the free energy barriers for nucleophilic substitution reactions differ significantly among various substituted this compound species, influencing their reactivity and stability .

Reaction Pathways

The proposed reaction pathways for this compound cations involve multiple steps, including nucleophilic attack by hydroxide ions, leading to products like benzyl alcohol and methylpiperidine without significant structural changes to the ring itself .

Propiedades

Número CAS |

17523-59-0 |

|---|---|

Fórmula molecular |

C5H12N+ |

Peso molecular |

86.16 g/mol |

Nombre IUPAC |

piperidin-1-ium |

InChI |

InChI=1S/C5H11N/c1-2-4-6-5-3-1/h6H,1-5H2/p+1 |

Clave InChI |

NQRYJNQNLNOLGT-UHFFFAOYSA-O |

SMILES |

C1CC[NH2+]CC1 |

SMILES canónico |

C1CC[NH2+]CC1 |

Sinónimos |

Piperidinium |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.